molecular formula C25H27N3O5 B2637098 N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide CAS No. 872856-99-0

N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide

Cat. No.: B2637098
CAS No.: 872856-99-0
M. Wt: 449.507
InChI Key: SJLKKMPTOAZQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound, referred to as E244-0506 (), has the molecular formula C₂₅H₂₇N₃O₅ and a molecular weight of 449.51 g/mol. Its IUPAC name reflects a complex structure:

  • Indole core: Substituted at the 1-position with a 2-(morpholin-4-yl)-2-oxoethyl group and at the 3-position with a 2-oxoacetamide moiety linked to a 2-(2-methoxyphenyl)ethyl chain.
  • Amide coupling between indole-glyoxylic acid derivatives and amines.
  • N-alkylation of indole using reagents like oxalyl chloride or substituted alkyl halides.
  • Characterization via ¹H/¹³C-NMR, HRMS, and TLC to confirm purity and structure .

Potential Applications The morpholine and indole moieties suggest possible kinase inhibition or GPCR modulation, common in anticancer and antimicrobial agents.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-32-22-9-5-2-6-18(22)10-11-26-25(31)24(30)20-16-28(21-8-4-3-7-19(20)21)17-23(29)27-12-14-33-15-13-27/h2-9,16H,10-15,17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLKKMPTOAZQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors and automated synthesis systems to scale up the process. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The morpholine group can enhance the compound’s solubility and bioavailability, while the methoxyphenyl group may contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Structural Analogues of Indol-3-yl-oxoacetamides

Table 1: Key Structural and Functional Comparisons
Compound Name/ID Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
E244-0506 1-[2-(morpholin-4-yl)-2-oxoethyl], 3-[N-(2-(2-methoxyphenyl)ethyl)oxoacetamide] 449.51 High solubility (morpholine), unconfirmed bioactivity
Compound 4 () 1-(2-hydroxyethyl), 5-(furan-2-yl), 3-[N-(adamantan-1-yl)oxoacetamide] Not provided Synthesized under anhydrous conditions; no bioactivity reported
2e () 2-(4-chlorophenyl)indole, N-propyl oxoacetamide Not provided High MDM2-p53 binding affinity (anticancer)
2-(1H-Indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide () 3-[N-(2-morpholin-4-yl-ethyl)oxoacetamide] 301.35 Simplified structure; potential solubility advantages
N-(2-nitrophenyl)-2-oxoacetamide () 1-(3-bromopropyl)indole, N-(2-nitrophenyl) Not provided Antimicrobial activity reported
Key Observations:

Substituent Impact on Bioactivity: Morpholine (E244-0506, ) enhances water solubility, critical for oral bioavailability. Nitrophenyl () and chlorophenyl () groups may enhance electrophilic interactions with biological targets.

Synthetic Complexity :

  • E244-0506’s dual substitution (1-morpholinyl-oxoethyl and 3-methoxyphenyl-ethyl) requires multi-step synthesis, whereas simpler analogues () are more straightforward.

Biological Activity :

  • Only 2e () and the nitrophenyl derivative () have reported activities (anticancer and antimicrobial, respectively). E244-0506’s bioactivity remains speculative.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties Based on Substituents
Property E244-0506 Compound 4 () 2e ()
LogP ~3.5 (moderate lipophilicity) ~4.2 (highly lipophilic) ~3.0 (balanced)
Water Solubility High (morpholine) Low (adamantane) Moderate (chlorophenyl)
H-Bond Donors/Acceptors 3/8 2/6 2/7
Key Insights:
  • E244-0506’s morpholine group likely improves solubility over adamantane-containing analogues, aiding in drug delivery.
  • The methoxyphenyl chain may balance lipophilicity, enhancing blood-brain barrier penetration compared to nitro or chlorophenyl groups.

Molecular Docking and Target Interactions

  • highlights the importance of N-alkyl/aryl substitutions on indole-glyoxylamides for binding to MDM2-p53 and PBR proteins.
  • E244-0506’s morpholinyl-oxoethyl side chain could mimic protein-binding motifs (e.g., ATP-binding pockets in kinases), but this requires validation.
  • Hydrazine-linked analogues () show distinct binding modes due to their planar structures, unlike E244-0506’s flexible side chains.

Biological Activity

N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C24H30N4O4\text{C}_{24}\text{H}_{30}\text{N}_4\text{O}_4

It features an indole moiety, morpholine, and methoxyphenyl groups, which may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research has shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing indole and morpholine rings have been noted for their efficacy against various bacterial strains.

CompoundActivityMIC (µg/mL)
Indole derivative AAgainst E. coli20
Morpholine derivative BAgainst S. aureus15

In a study examining the antibacterial effects of similar compounds, it was found that certain derivatives displayed minimal inhibitory concentrations (MICs) ranging from 15 to 40 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through the inhibition of specific cancer cell lines. Research indicates that indole derivatives can induce apoptosis in cancer cells via the modulation of signaling pathways.

Case Study: Indole Derivative Efficacy

A study evaluated the anticancer effects of indole derivatives on human breast cancer cell lines (MCF-7). The results indicated:

TreatmentCell Viability (%)IC50 (µM)
Control100-
Compound X6525
Compound Y4015

These findings suggest that the compound may inhibit cell proliferation effectively, warranting further investigation into its mechanism of action .

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
  • Receptor Interaction : The morpholine group may facilitate interactions with G-protein coupled receptors, influencing various signaling pathways .

Q & A

Q. Q1. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves multi-step protocols with key intermediates. For example:

Indole functionalization : Alkylation of the indole nitrogen with 2-(morpholin-4-yl)-2-oxoethyl groups using reagents like bromoacetamide derivatives under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .

Coupling reactions : Amide bond formation between the indol-3-yl-2-oxoacetyl moiety and the 2-(2-methoxyphenyl)ethylamine group. HATU or DIPEA in DMF is often used for efficient coupling .

Purification : Recrystallization (methanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) ensures purity .

Q. Optimization Tips :

  • Monitor reactions via TLC for intermediate stability.
  • Adjust stoichiometry (e.g., 1.2 equivalents of acetyl chloride) to suppress side products .
  • Use inert atmospheres (N₂/Ar) during moisture-sensitive steps.

Q. Q2. What spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the methoxyphenyl (δ ~3.8 ppm for OCH₃), morpholine (δ ~3.6 ppm for N-CH₂), and indole protons (δ ~7.2–8.1 ppm). Use 2D experiments (COSY, HSQC) to resolve overlapping peaks .
    • NOESY : Confirm spatial proximity of the morpholinyl and indole groups .
  • X-Ray Crystallography :
    • Refinement with SHELXL (for small molecules) resolves bond angles and torsional strain in the acetamide backbone .
    • Crystallize from ethyl acetate/hexane mixtures for high-quality single crystals .

Advanced Research Questions

Q. Q3. How can structural ambiguities or data contradictions (e.g., NMR vs. X-ray results) be resolved?

Methodological Answer:

  • Cross-Validation :
    • Compare experimental NMR shifts with DFT-calculated spectra (software: Gaussian, ORCA) to validate assignments .
    • Use 1,1-ADEQUATE NMR to confirm long-range ¹³C-¹H correlations in complex regions (e.g., indole-morpholine linkages) .
  • Crystallographic Refinement :
    • Apply TWINABS for twinned crystals and SHELXD for phase correction in low-resolution datasets .

Q. Q4. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity?

Methodological Answer:

  • Substituent Modification :
    • Replace the morpholin-4-yl group with piperazine or thiomorpholine to assess hydrogen-bonding effects .
    • Introduce electron-withdrawing groups (e.g., nitro, CF₃) on the indole ring to modulate electron density .
  • Assay Design :
    • In vitro : Test tubulin polymerization inhibition (IC₅₀ via fluorescence assays) if the compound shares structural homology with known inhibitors .
    • In silico : Perform docking studies (AutoDock Vina) using crystallographic coordinates to predict binding to kinase domains .

Q. Q5. How can computational modeling aid in predicting physicochemical properties or metabolic stability?

Methodological Answer:

  • ADMET Prediction :
    • Use SwissADME to calculate logP (lipophilicity) and assess blood-brain barrier penetration.
    • Molinspiration : Predict metabolic hotspots (e.g., morpholine oxidation) .
  • Molecular Dynamics (MD) :
    • Simulate solvation in explicit water (GROMACS) to study conformational stability of the acetamide linker .

Q. Q6. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Resolution :
    • Use chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers .
    • Optimize asymmetric catalysis (e.g., BINAP ligands) during indole alkylation to minimize racemization .

Data Analysis & Quality Control

Q. Q7. How should researchers address batch-to-batch variability in spectroscopic data?

Methodological Answer:

  • Standardized Protocols :
    • Calibrate NMR spectrometers daily with TMS.
    • Use internal standards (e.g., DMF-d₇ for ¹³C NMR) .
  • Statistical Analysis :
    • Apply PCA (Principal Component Analysis) to NMR/LC-MS datasets to identify outlier batches .

Q. Q8. What analytical techniques are recommended for detecting trace impurities?

Methodological Answer:

  • LC-MS/MS :
    • Use reverse-phase C18 columns (0.1% formic acid in H₂O/ACN gradient) to detect sulfonic acid byproducts (m/z 200–400) .
  • ICP-OES :
    • Quantify residual metal catalysts (e.g., Pd from coupling reactions) below 10 ppm .

Ethical & Safety Considerations

Q. Q9. What safety protocols are critical during synthesis?

Methodological Answer:

  • Hazard Mitigation :
    • Handle acetyl chloride/morpholine derivatives in fume hoods (risk of corrosive vapors).
    • Neutralize acidic waste with NaHCO₃ before disposal .

Q. Q10. How can researchers ensure reproducibility in published data?

Methodological Answer:

  • Data Archiving :
    • Deposit crystallographic data in the Cambridge Structural Database (CSD) with full refinement parameters .
    • Share raw NMR (FID files) and HPLC chromatograms via institutional repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.